molecular formula C9H3BrCl3FN2 B6315525 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline CAS No. 1698028-17-9

7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline

Cat. No.: B6315525
CAS No.: 1698028-17-9
M. Wt: 344.4 g/mol
InChI Key: KGVNHUMPLWRKQD-UHFFFAOYSA-N
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Description

7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:

    Nitration: The starting material, 4,6-dichloroquinazoline, undergoes nitration to introduce a nitro group at the 7-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.

    Bromination: The amino group is converted to a bromo group through a bromination reaction using bromine or a brominating agent.

    Chloromethylation: Finally, the chloromethyl group is introduced at the 2-position using formaldehyde and hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The presence of halogen atoms allows for coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Coupling Products: Biaryl or other coupled products with extended conjugation.

Scientific Research Applications

7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of kinase inhibitors and anticancer drugs.

    Biological Studies: The compound is used in studies to investigate its biological activity, including its effects on cell signaling pathways and enzyme inhibition.

    Chemical Biology: It is employed as a probe to study protein-ligand interactions and to identify potential drug targets.

    Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. This inhibition can lead to the disruption of cancer cell proliferation and survival pathways. Additionally, the compound’s halogen atoms may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

  • 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline
  • 7-Bromo-4,6-dichloro-2-methylquinazoline
  • 7-Bromo-4,6-dichloro-2,3-dihydrobenzothiophene

Comparison:

  • 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline: This compound has a trifluoromethyl group instead of a chloromethyl group, which may alter its electronic properties and reactivity.
  • 7-Bromo-4,6-dichloro-2-methylquinazoline: The presence of a methyl group instead of a chloromethyl group can affect the compound’s steric and electronic characteristics.
  • 7-Bromo-4,6-dichloro-2,3-dihydrobenzothiophene: This compound has a different core structure (benzothiophene) but shares similar halogen substitutions, which may influence its chemical behavior and applications.

Properties

IUPAC Name

7-bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl3FN2/c10-6-4(12)1-3-8(7(6)14)15-5(2-11)16-9(3)13/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVNHUMPLWRKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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